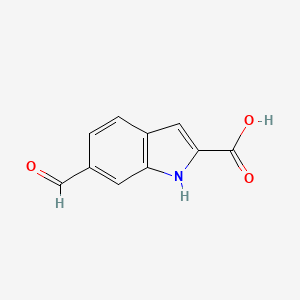

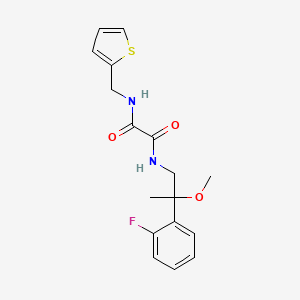

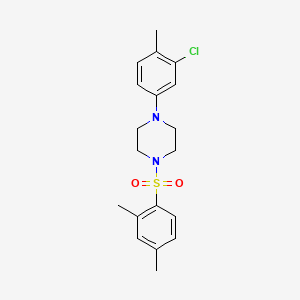

![molecular formula C14H12N2O2S2 B2648957 7-(4-methoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1291487-02-9](/img/structure/B2648957.png)

7-(4-methoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “7-(4-methoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one” belongs to a class of organic compounds known as thienopyrimidinones. These are polycyclic aromatic compounds containing a thiophene ring fused to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring fused to a pyrimidine ring, with a methoxyphenyl group attached at the 7-position and a methylsulfanyl group at the 2-position .Chemical Reactions Analysis

The chemical reactions of this compound would largely depend on the specific substituents present. The methoxyphenyl and methylsulfanyl groups could potentially undergo a variety of organic reactions .Scientific Research Applications

Synthesis and Biological Profiling

Synthesis and Cytostatic and Antiviral Profiling : This compound is part of a broader class of thieno-fused 7-deazapurine ribonucleosides synthesized for potential cytostatic and antiviral activities. Notably, derivatives within this class have shown low micromolar or submicromolar in vitro cytostatic activities against a broad panel of cancer and leukemia cell lines, along with some antiviral activity against HCV. The most active derivatives were highlighted for their selective toxicity towards cancer cells while being less toxic or nontoxic to fibroblasts (Tichy et al., 2017).

Antitumor Activity : Another study focused on the synthesis of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, highlighting their potent anticancer activity. These compounds displayed significant anticancer properties, comparable to that of doxorubicin, on various human cancer cell lines, including human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).

Antimicrobial and Anti-inflammatory Agents

Antimicrobial and Anti-inflammatory Studies : Thienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These compounds demonstrated remarkable activity against fungi, bacteria, and inflammation, offering insights into their potential as bioactive compounds for therapeutic applications (Tolba et al., 2018).

Synthesis and Antimicrobial Activity : New substituted tricyclic compounds, including 5,6,7,8-tetrahydro pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, have been synthesized and assessed for their antimicrobial activity against various bacterial and fungal strains. Many of these compounds exhibited significant anti-bacterial and anti-fungal activities, underlining their potential in developing new antimicrobial agents (Mittal et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

7-(4-methoxyphenyl)-2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S2/c1-18-9-5-3-8(4-6-9)10-7-20-12-11(10)15-14(19-2)16-13(12)17/h3-7H,1-2H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWQZSBVNHFFBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-methoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

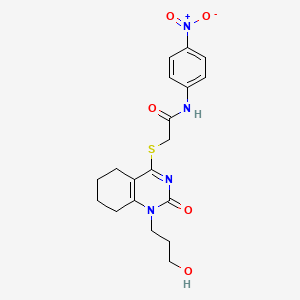

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2648874.png)

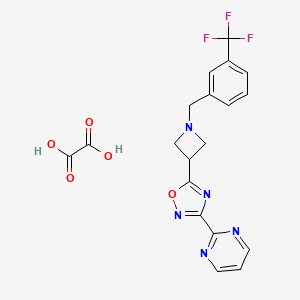

![2-(4-chlorophenoxy)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2648882.png)

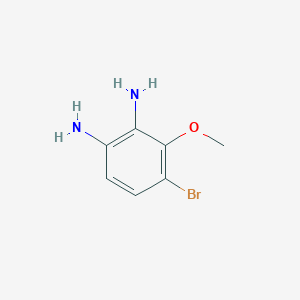

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2648887.png)

![4-[Hydroxy(thien-2-yl)methyl]benzonitrile](/img/structure/B2648888.png)

![3-Hydroxy-2-[[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]-(3,4,5-trimethoxyphenyl)methyl]-6-(hydroxymethyl)pyran-4-one](/img/structure/B2648890.png)